molecular formula C19H27NO3 B15134010 Endo-(+/-)-8-aza-8-isopropylbicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate

Endo-(+/-)-8-aza-8-isopropylbicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate

カタログ番号: B15134010
分子量: 317.4 g/mol
InChIキー: VORSMCHHJRVORT-OQSMONGASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

特性

分子式

C19H27NO3

分子量

317.4 g/mol

IUPAC名

[(1R,5S)-8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C19H27NO3/c1-13(2)20-15-8-9-16(20)11-17(10-15)23-19(22)18(12-21)14-6-4-3-5-7-14/h3-7,13,15-18,21H,8-12H2,1-2H3/t15-,16+,17?,18?

InChIキー

VORSMCHHJRVORT-OQSMONGASA-N

異性体SMILES

CC(C)N1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

正規SMILES

CC(C)N1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

製品の起源

United States

準備方法

The synthesis of Endo-(+/-)-8-aza-8-isopropylbicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate involves several steps. One common method starts with the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the compound. This process often involves the use of acyclic starting materials that contain the required stereochemical information . Industrial production methods typically involve the use of noratropine derivatives and various reagents to achieve the desired stereochemistry and functional groups .

化学反応の分析

Endo-(+/-)-8-aza-8-isopropylbicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

This compound has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a tool for studying the stability and reactivity of ipratropium and related compounds.

    Medicine: It is an intermediate in the production of ipratropium, which is used to treat chronic obstructive pulmonary disease (COPD).

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

作用機序

The mechanism of action of Endo-(+/-)-8-aza-8-isopropylbicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate involves its role as an intermediate in the production of ipratropium. Ipratropium works by blocking muscarinic acetylcholine receptors, thereby reducing the influence of cholinergic on the bronchial musculature. This leads to bronchodilation and relief from symptoms of COPD .

類似化合物との比較

Chemical Identity :

  • IUPAC Name : Endo-(±)-8-Aza-8-isopropylbicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate
  • CAS Registry Number : 22235-81-0
  • Molecular Formula: C₁₉H₂₇NO₃
  • Molar Mass : 317.42 g/mol
  • Structure : A bicyclo[3.2.1]octane core with an isopropyl group on the tertiary amine nitrogen and a hydroxymethylphenylacetate ester at the 3-position .

Physical Properties :

  • Melting Point : 112–114°C
  • Density : ~1.15 g/cm³ (predicted)
  • Solubility: Slightly soluble in chloroform and methanol .

Synthesis: Produced via esterification of acetyltropylic chloride (CAS 14510-37-3) with noratropine derivatives, such as endo-8-isopropyl-8-azabicyclo[3.2.1]octan-3-ol .

Structural Analogs Overview

Compound Name CAS Number Core Structure Substituents on N Ester Group Molecular Formula Molar Mass (g/mol) Key References
Target Compound 22235-81-0 Bicyclo[3.2.1]octane (8-aza) Isopropyl Hydroxymethylphenylacetate C₁₉H₂₇NO₃ 317.42
Atropine Sulfate 5908-99-6 Bicyclo[3.2.1]octane (8-aza) Methyl Hydroxymethylphenylacetate (C₁₇H₂₃NO₃)₂·H₂SO₄ 694.83 (monohydrate)
Noratropine 16839-98-8 Bicyclo[3.2.1]octane (8-aza) None (demethylated) Hydroxymethylphenylacetate C₁₆H₂₁NO₃ 275.34
8-Isopropyl-8-azabicyclo[3.2.1]oct-3-yl formylphenylacetate 244-858-6 Bicyclo[3.2.1]octane (8-aza) Isopropyl Formylphenylacetate C₁₉H₂₅NO₃ 315.41
Ipratropium Derivatives 22235-74-1 Bicyclo[3.2.1]octane (8-aza) Isopropyl Varied ester groups C₂₃H₃₀NO₃⁺ 332.40 (base)

Structural Differences and Implications

Nitrogen Substituents :
  • The target compound features an isopropyl group on the nitrogen, enhancing lipophilicity compared to atropine (methyl group) . This modification may influence receptor binding kinetics or metabolic stability.
Ester Groups :
  • The hydroxymethylphenylacetate group in the target compound contrasts with the formylphenylacetate in CAS 244-858-4.
  • Atropine’s ester group is identical, but its sulfate salt formulation (CAS 5908-99-6) improves water solubility for clinical use .

Physicochemical Properties

Property Target Compound Atropine Sulfate Noratropine Formylphenylacetate Analog
Melting Point (°C) 112–114 Not reported Not reported Not reported
Density (g/cm³) ~1.15 1.31 (monohydrate) Not reported ~1.18 (predicted)
Solubility Chloroform, MeOH Water-soluble Ethanol Chloroform, DCM
pKa (Predicted) 14.12 9.7 (amine) ~10.0 ~13.5
  • The target compound’s higher pKa (14.12) suggests a less basic amine compared to atropine (pKa ~9.7), influencing protonation state under physiological conditions .

Pharmacological Considerations

  • Atropine Sulfate: Binds non-selectively to muscarinic receptors (M₁–M₅), with a potency of 0.05–0.1 mg/kg in humans .
  • Noratropine: Demethylated analog with reduced anticholinergic potency due to altered nitrogen basicity .

生物活性

Endo-(±)-8-aza-8-isopropylbicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate, also known as N-Isopropylnoratropine, is a chemical compound with the molecular formula C19H27NO3 and a molecular weight of approximately 317.43 g/mol. It is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the context of bronchodilator compounds like ipratropium bromide, which exhibits non-selective muscarinic antagonist activity.

PropertyValue
Molecular Formula C19H27NO3
Molecular Weight 317.43 g/mol
CAS Number 22235-81-0
Melting Point 112-114 °C
Boiling Point 448.8 °C (predicted)
Density 1.15 g/cm³ (predicted)
Solubility Slightly soluble in chloroform and methanol

Biological Activity

The biological activity of endo-(±)-8-aza-8-isopropylbicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate is closely tied to its pharmacological properties, particularly its interaction with muscarinic receptors.

This compound acts primarily as a muscarinic antagonist , which means it inhibits the action of acetylcholine at muscarinic receptors in the parasympathetic nervous system. This mechanism is particularly beneficial in treating respiratory conditions by causing bronchodilation and reducing mucus secretion.

Case Studies and Clinical Applications

  • Bronchodilation Studies : Research has shown that derivatives of endo-(±)-8-aza-8-isopropylbicyclo[3.2.1]octan-3-yl compounds are effective in reducing airway resistance in patients with chronic obstructive pulmonary disease (COPD) and asthma. In clinical trials, ipratropium bromide, a derivative, demonstrated significant improvements in lung function when administered via inhalation.
  • Stability Studies : Stability assessments indicated that endo-(±)-8-aza-8-isopropylbicyclo[3.2.1]octan-3-yl compounds maintain their efficacy over extended periods under controlled conditions, making them suitable for pharmaceutical formulations.
  • Comparative Efficacy : In comparative studies against other bronchodilators, such as beta agonists, endo-(±)-8-aza-8-isopropylbicyclo[3.2.1]octan-3-yl derivatives exhibited a unique profile that allows for prolonged action without the side effects commonly associated with beta agonists.

Q & A

Q. What are the established synthetic routes for Endo-(±)-8-aza-8-isopropylbicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate, and what key intermediates are involved?

Methodological Answer: Synthesis typically involves condensation of phenylacetic acid derivatives with the bicyclic amine moiety. Key intermediates include noratropine (norhyoscyamine) and acetylated precursors like acetyl tropoyl chloride. Upstream raw materials, such as phenylacetic acid ethyl ester and acetone, are critical for alkylation and cyclization steps . Challenges include controlling stereochemistry (endo/exo) and minimizing racemization during esterification.

Q. What analytical techniques are recommended for characterizing purity and structural confirmation?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) is standard, using C18 columns and acetonitrile/water gradients. Compare retention times against certified reference standards .
  • Spectroscopy : FT-IR for ester carbonyl (C=O stretch ~1730 cm⁻¹) and hydroxyl groups; ¹H/¹³C NMR for bicyclo[3.2.1]octane ring protons (δ 1.5–3.0 ppm) and phenylacetate aromatic signals (δ 7.2–7.5 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ at m/z 318.4 (C₁₉H₂₇NO₃) .

Q. What physicochemical properties are critical for experimental design?

Methodological Answer:

Property Value Reference
Melting Point112–114°C
SolubilityChloroform, methanol (sparingly soluble)
StabilityLight-sensitive; store at 2–8°C in amber vials
pKa~14.12 (predicted)

These properties guide solvent selection (e.g., chloroform for NMR), storage conditions, and formulation stability studies.

Advanced Research Questions

Q. How does the structural modification of the bicyclo[3.2.1]octane moiety influence muscarinic receptor binding affinity compared to atropine derivatives?

Methodological Answer: The 8-isopropyl substitution reduces polar interactions with muscarinic M3 receptors compared to atropine’s 8-methyl group, as shown in competitive binding assays (IC₅₀ values). Radioligand displacement studies using [³H]-N-methylscopolamine on CHO-K1 cells expressing human M3 receptors can quantify affinity. Computational docking (e.g., AutoDock Vina) predicts steric hindrance from the isopropyl group, lowering binding efficiency .

Q. What methodological strategies address challenges in impurity profiling for pharmaceutical formulations containing this compound?

Methodological Answer:

  • LC-MS/MS : Quantify trace impurities (e.g., noratropine) using MRM transitions specific to degradation products.
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), acidic/basic hydrolysis, and UV light to identify major degradation pathways .
  • Regulatory Alignment : Follow ICH Q3A/B guidelines for impurity thresholds, referencing REACH tonnage data (1–10 tonnes/year production scale) .

Q. How can enantiomeric resolution be achieved given its (±)-endo configuration?

Methodological Answer:

  • Chiral HPLC : Use polysaccharide-based columns (Chiralpak AD-H) with hexane/isopropanol mobile phases.
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
  • Circular Dichroism (CD) : Monitor elution peaks to confirm enantiopurity (>99% ee) .

Q. What experimental approaches are used to study its stability under physiological conditions?

Methodological Answer:

  • Simulated Gastric Fluid (SGF) : Incubate at pH 1.2 (37°C) for 24 hours; analyze hydrolysis products via LC-MS.
  • Plasma Stability Assays : Incubate with human plasma (37°C, 1–6 hours) to assess esterase-mediated degradation .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 3–6 months; monitor degradation kinetics using Arrhenius plots .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。